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molecular formula C13H14N2O B8519177 3-(Aminomethyl)-6-methyl-4-phenyl-2(1H)-pyridinone

3-(Aminomethyl)-6-methyl-4-phenyl-2(1H)-pyridinone

Cat. No. B8519177
M. Wt: 214.26 g/mol
InChI Key: DOWZZENLBJUPCR-UHFFFAOYSA-N
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Patent
US08536179B2

Procedure details

The title compound was prepared in the same manner as described for 3-(aminomethyl)-6-methyl-4-propyl-2(1H)-pyridinone (Intermediate 5) using (3E)-4-phenyl-3-buten-2-one (20 g, 137 mmol). LCMS E-S (M+H)=215.0. 1H NMR (400 MHz, DMSO-d6) δ ppm 12.2-12.3 (br s, 1H), 7.88-8.00 (br s, 3H), 7.43-7.51 (m, 3H), 7.29-7.38 (m, 2H), 6.08 (s, 1H), 3.67-3.70 (m, 2H), 2.23 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[C:4](=[O:13])[NH:5][C:6]([CH3:12])=[CH:7][C:8]=1[CH2:9][CH2:10][CH3:11].[C:14]1(/C=C/C(=O)C)[CH:19]=CC=C[CH:15]=1>>[NH2:1][CH2:2][C:3]1[C:4](=[O:13])[NH:5][C:6]([CH3:12])=[CH:7][C:8]=1[C:9]1[CH:19]=[CH:14][CH:15]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC=1C(NC(=CC1CCC)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC=1C(NC(=CC1CCC)C)=O
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)/C=C/C(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCC=1C(NC(=CC1C1=CC=CC=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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